molecular formula C10H10F2O3 B1412966 Methyl 3,5-difluoro-2-methoxyphenylacetate CAS No. 1806277-82-6

Methyl 3,5-difluoro-2-methoxyphenylacetate

Cat. No. B1412966
M. Wt: 216.18 g/mol
InChI Key: NFPLVYOPPFEKTQ-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoro-2-methoxyphenylacetate” is a chemical compound used in scientific research1. It possesses unique properties that make it valuable for various applications, such as drug development and organic synthesis1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene was achieved via a continuous-flow double diazotization process2. This method effectively addressed process challenges by using an extra inert solvent flow, reducing the reaction time from hours to within 40 seconds2. However, the exact synthesis process for “Methyl 3,5-difluoro-2-methoxyphenylacetate” is not explicitly mentioned in the search results.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various tools and databases such as ChemSpider3 and MolView4. However, the specific molecular structure analysis for “Methyl 3,5-difluoro-2-methoxyphenylacetate” is not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the literature. For instance, the synthesis of m-difluorobenzene involves a diazotization reaction, which is exothermic and produces unstable diazonium intermediates2. However, the specific chemical reactions involving “Methyl 3,5-difluoro-2-methoxyphenylacetate” are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

“Methyl 3,5-difluoro-2-methoxyphenylacetate” is a liquid at ambient temperature6. Its molecular weight is 172.136. However, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.


Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3,5-dimethoxybenzoate”, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard7. However, the specific safety and hazard information for “Methyl 3,5-difluoro-2-methoxyphenylacetate” is not available in the search results.


Future Directions

The future directions for “Methyl 3,5-difluoro-2-methoxyphenylacetate” could involve its use in various applications such as drug development and organic synthesis1. However, specific future directions are not available in the search results.


Please note that the information provided is based on the search results and may not be completely accurate or comprehensive. For more detailed information, please refer to relevant scientific literature or consult with a subject matter expert.


properties

IUPAC Name

methyl 2-(3,5-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-9(13)4-6-3-7(11)5-8(12)10(6)15-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPLVYOPPFEKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-difluoro-2-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.